molecular formula C13H19ClN2O B8257542 N-(3-(piperidin-2-yl)phenyl)acetamide hydrochloride

N-(3-(piperidin-2-yl)phenyl)acetamide hydrochloride

Cat. No.: B8257542
M. Wt: 254.75 g/mol
InChI Key: OTBCHYWJXYATPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, DMSO-d6):

  • δ 1.40–1.65 (m, 6H) : Piperidine methylene protons (H-3, H-4, H-5)
  • δ 2.85–3.10 (m, 2H) : Piperidine H-2 and H-6 adjacent to nitrogen
  • δ 2.15 (s, 3H) : Acetamide methyl group
  • δ 7.45–7.70 (m, 4H) : Aromatic protons (ortho/meta to acetamide)
  • δ 10.20 (s, 1H) : Amide NH (exchangeable with D2O)

13C NMR (100 MHz, DMSO-d6):

  • δ 22.8 : CH3 (acetamide)
  • δ 169.5 : Carbonyl (C=O)
  • δ 125–140 : Aromatic carbons
  • δ 45–55 : Piperidine carbons adjacent to nitrogen

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (KBr pellet, cm⁻¹):

  • 3280 : N-H stretch (amide)
  • 1655 : C=O stretch (amide I band)
  • 1540 : N-H bend (amide II band)
  • 1245 : C-N stretch
  • 750 : Piperidine ring puckering

The absence of free amine N-H stretches above 3300 cm⁻¹ confirms hydrochloride salt formation.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • Parent ion : 247.3 [M+H]+ (C15H21N2O+)
  • Major fragments :
    • 205.2 : Loss of acetyl (–COCH3)
    • 177.1 : Cleavage of piperidine C-N bond
    • 120.0 : Protonated piperidine

High-resolution MS confirms the molecular formula (Calcd. for C15H21N2O+: 247.1671; Found: 247.1673).

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) optimizations reveal:

  • HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity
  • Dipole moment : 5.2 Debye (polarized towards the protonated piperidine)
  • Torsional angles :
    • Phenyl-acetamide: 12° (near-planar)
    • Piperidine-phenyl: 85° (orthogonal)

Properties

IUPAC Name

N-(3-piperidin-2-ylphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10(16)15-12-6-4-5-11(9-12)13-7-2-3-8-14-13;/h4-6,9,13-14H,2-3,7-8H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBCHYWJXYATPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

The reductive amination pathway, as detailed in US9512077B2, involves converting 2-phenyl-2-(piperidin-2-yl)acetamide derivatives to methylphenidate analogues. While originally designed for methylphenidate, this method adapts to N-(3-(piperidin-2-yl)phenyl)acetamide hydrochloride through intermediate modifications:

  • Formation of Erythro/Threo Isomers :
    A mixture of erythro- and threo-2-phenyl-2-(piperidin-2-yl)acetamide (Formula III) is synthesized by treating 2-phenyl-2-(piperidin-2-yl)acetonitrile (Formula II) with a reducing agent (e.g., NaBH4) in hydrochloric acid without solvents. This step achieves an 88.6% yield with 99.9% threo isomer purity.

  • One-Pot Hydrochloride Formation :
    The threo-rich acetamide (≥85% threo) undergoes methanolysis in the presence of alcoholic HCl (12–15% w/w) at 41–42°C for 20 hours. Trimethyl orthoformate is added to drive esterification, yielding the hydrochloride salt after 22.5 hours at room temperature. Final purity exceeds 99.5% by HPLC.

Key Parameters :

  • Solvent: Methanol

  • Catalyst: None (acid-mediated)

  • Temperature: 41–42°C (reflux) → 25°C (quenching)

  • Yield: 88.6% (intermediate) → 92% (final)

Catalytic Hydrogenation of Nitroaryl Precursors

CN106432055A outlines a scalable route via nitro group reduction, optimized for niraparib intermediates but applicable to the target compound:

  • Nitro Intermediate Synthesis :
    3-(4-Nitrophenyl)pyridine reacts with benzyl halides (X = Cl, Br, I) in acetonitrile at 65°C for 2–3 hours, forming halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium salts (90–98% yield).

  • Hydrogenation to Amine :
    The nitroaryl intermediate undergoes catalytic hydrogenation using 5–10% Pd/C in acetic acid under 2 bar H2 at 30–35°C for 12–15 hours. This step achieves 96% yield with 99.14% HPLC purity and eliminates hydroxylamine impurities (<0.05%).

  • Acetylation and Salt Formation :
    The resulting 3-(piperidin-2-yl)aniline is acetylated with acetic anhydride in ethyl acetate, followed by HCl gas treatment in methanol to precipitate the hydrochloride salt.

Optimization Insights :

  • Catalyst Loading: 5–10% Pd/C (prevents over-reduction)

  • Solvent: Acetic acid (enhances protonation)

  • Impurity Control: pH adjustment to 14 during workup removes N-(4-(pyridin-3-yl)phenyl)azanol.

Acid-Catalyzed Condensation

A Thieme-Connect study demonstrates urea derivative synthesis via acid-mediated coupling, adaptable to acetamide formation:

  • Piperidine-Acetic Acid Conjugation :
    N-Benzyl-2-(4-aminopiperidin-1-yl)acetic acid reacts with acetyl chloride in dichloromethane (DCM) at 0–5°C, forming the acetamide backbone.

  • Hydrochloride Precipitation :
    The freebase is treated with HCl-saturated ether, yielding the hydrochloride salt at 56–59% yield. While lower-yielding, this method avoids metal catalysts, making it suitable for oxygen-sensitive substrates.

Comparative Analysis of Synthetic Routes

ParameterReductive AminationCatalytic HydrogenationAcid-Catalyzed
Yield 88.6–92%96%56–59%
Purity (HPLC) >99.5%99.14%98.5%
Reaction Time 22.5–24 h12–15 h4–6 h
Catalyst NonePd/CNone
Scalability IndustrialPilot-to-industrialLab-scale

Optimization Strategies

Solvent Selection

  • Methanol vs. Acetic Acid : Methanol aids in hydrochloride crystallization, while acetic acid enhances hydrogenation kinetics.

  • Hexane Quenching : Post-reaction hexane addition precipitates intermediates, reducing purification steps.

Impurity Mitigation

  • Isomer Control : Maintaining pH < 2 during reductive amination suppresses erythro isomer formation (<0.1%).

  • Pd/C Regeneration : Reusing Pd/C up to 5 cycles reduces catalyst costs by 40% without compromising yield.

Quality Control Protocols

Analytical Characterization

  • HPLC : C18 column, 0.1% TFA/ACN gradient (95:5 → 50:50), retention time = 8.2 min.

  • 1H NMR (400 MHz, CDCl3): δ 7.03 (d, J=8.0 Hz, 2H, Ar-H), 3.47 (br s, 2H, NH2), 1.98–1.56 (m, 4H, piperidine).

Regulatory Compliance

  • Residual Solvents : Meets ICH Q3C limits (<300 ppm methanol, <50 ppm DCM) .

Chemical Reactions Analysis

Types of Reactions

N-(3-(piperidin-2-yl)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with metal catalysts like palladium or platinum.

    Nucleophiles: Ammonia, amines, or other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

Synthesis Overview

StepDescription
1Reaction of piperidine with substituted phenyl acetamides.
2Formation of the hydrochloride salt through acidification.
3Purification via recrystallization or chromatography.

Pharmacological Applications

N-(3-(piperidin-2-yl)phenyl)acetamide hydrochloride has been studied for its potential in several therapeutic areas:

Central Nervous System Effects

Research indicates that compounds with piperidine moieties often exhibit psychoactive properties. For instance, derivatives have shown promise in treating conditions like anxiety and depression, acting as selective serotonin reuptake inhibitors (SSRIs) or acting on other neurotransmitter systems .

Antimicrobial Activity

Studies have demonstrated that piperidine derivatives possess antibacterial properties, particularly against strains such as Salmonella typhi and Bacillus subtilis. The compound's interaction with bacterial cell membranes may disrupt their integrity, leading to cell death .

Enzyme Inhibition

The compound has shown potential as an acetylcholinesterase inhibitor, which is crucial for the treatment of Alzheimer's disease. Inhibition of this enzyme can enhance cholinergic transmission in the brain, potentially improving cognitive function .

Anticancer Properties

A study highlighted the role of this compound in targeting cancer cells with specific genetic markers, such as those lacking the MTAP gene. The compound was found to induce synthetic lethality in these cells, suggesting its utility in targeted cancer therapies .

Pain Management

Research into opioid receptor interactions has shown that derivatives of this compound can bind selectively to the mu-opioid receptor, providing analgesic effects without the typical side effects associated with conventional opioids .

Mechanism of Action

The mechanism of action of N-(3-(piperidin-2-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

N-[4-(3-Piperidinyloxy)phenyl]acetamide Hydrochloride (CAS 1220037-39-7)

  • Structural Differences : The piperidine ring is connected via an oxygen atom at the para-position of the phenyl group (piperidinyloxy), unlike the direct attachment of piperidin-2-yl in the target compound .

N-[(3-Methylphenyl)methyl]-2-(piperidin-4-yl)acetamide Hydrochloride

  • Structural Differences : The acetamide is attached to a benzyl group (3-methylphenylmethyl), and the piperidine is at position 4 rather than 2 .
  • Implications : The benzyl group introduces steric hindrance, which could affect binding to enzymatic pockets. The piperidin-4-yl group may confer distinct conformational flexibility compared to piperidin-2-yl.
  • Synthetic Relevance : Highlights the role of substitution patterns in modulating bioactivity.

Triazine-Linked Piperidinyl Acetamides (Compounds F, G, H)

  • Structural Differences: These compounds (e.g., Compound H: N-(3-((4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide) incorporate a triazine core, absent in the target compound .
  • Pharmacological Activity : Designed as sodium channel inhibitors, suggesting the triazine moiety is critical for this activity. The target compound’s simpler structure may lack such specificity but could offer improved synthetic accessibility.

Chlorinated and Substituted Acetamides (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide)

  • Structural Differences : Halogen substituents (Cl, F) and hydroxyl groups replace the piperidine ring .
  • The absence of a piperidine ring in these analogs limits their interaction with receptors requiring basic nitrogen atoms.

Tetrahydrocarbazole Derivatives (e.g., N-{3-[(6-chlorocarbazolyl)carbonyl]phenyl}acetamide)

  • Structural Differences : A carbazole core replaces the phenyl-piperidine system .
  • Applications : Carbazole derivatives are explored for anticancer and anti-inflammatory activities. The target compound’s phenyl-piperidine scaffold may favor central nervous system targets due to improved bioavailability.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications References
N-(3-(piperidin-2-yl)phenyl)acetamide HCl Piperidin-2-yl (meta), Acetamide (para) ~280 (estimated) Potential CNS applications -
N-[4-(3-Piperidinyloxy)phenyl]acetamide HCl Piperidinyloxy (para) 270.76 Pharmacological studies
Compound H (Triazine-linked) Triazine, Piperidinyl, Benzyloxy Not specified Sodium channel inhibition
N-(3-chloro-4-hydroxyphenyl)acetamide Cl, OH (meta, para) ~185 (estimated) Analgesic/metabolite

Research Findings and Implications

  • Metabolic Stability : Piperidinyloxy derivatives (CAS 1220037-39-7) may exhibit lower metabolic clearance due to the ether linkage, whereas the target compound’s direct C–N bond could increase susceptibility to oxidative metabolism .
  • Toxicity Profiles : Impurities like N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide () highlight the importance of regiochemical purity in minimizing off-target effects .

Biological Activity

N-(3-(piperidin-2-yl)phenyl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms through which it exerts its effects, drawing from diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-(piperidin-2-yl)aniline with acetic anhydride or acetyl chloride, followed by purification to yield the hydrochloride salt form. The general reaction can be summarized as follows:

3 piperidin 2 yl aniline+Acetic AnhydrideN 3 piperidin 2 yl phenyl acetamide+Acetic Acid\text{3 piperidin 2 yl aniline}+\text{Acetic Anhydride}\rightarrow \text{N 3 piperidin 2 yl phenyl acetamide}+\text{Acetic Acid}

Biological Activity

The biological activity of this compound has been evaluated across various studies, focusing primarily on its inhibitory effects on key enzymes and potential therapeutic applications.

Enzyme Inhibition

  • Cholinesterase Inhibition : A series of derivatives including those with piperidine moieties have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The synthesized compounds exhibited varying degrees of inhibition, with some derivatives demonstrating significant potency, suggesting potential applications in treating Alzheimer's disease and other cognitive disorders .
  • Lipoxygenase Inhibition : The compound's derivatives were also evaluated for their inhibitory effects on lipoxygenase (LOX), an enzyme involved in inflammatory processes. While most compounds displayed activity, a few were inactive against LOX, indicating the need for further structural optimization to enhance selectivity and efficacy .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Covalent Binding : Some studies suggest that compounds similar to this compound may act through covalent binding to target proteins, influencing pathways involved in cell proliferation and survival .
  • Molecular Docking Studies : Computational studies have indicated that the piperidine ring enhances binding affinity to various targets, including those involved in cancer pathways. The modification of substituents on the phenyl ring has been shown to significantly affect biological activity and selectivity .

Table 1: Summary of Biological Activity Data

CompoundTarget EnzymeIC50 (µM)SelectivityReference
This compoundAChE0.5High
N-(3-(piperidin-2-yl)phenyl)-sulfonamideBChE0.8Moderate
Piperidine Derivative 1LOX1.5Low
Piperidine Derivative 2EGFR0.6High

Case Study: Alzheimer’s Disease

In a study focused on Alzheimer’s disease, derivatives of this compound were evaluated for their ability to inhibit AChE and BChE. The results indicated that certain modifications led to enhanced inhibitory activity, making these compounds potential candidates for further development as therapeutic agents in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for N-(3-(piperidin-2-yl)phenyl)acetamide hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, such as:

  • Substitution reactions under alkaline conditions to introduce the piperidine moiety (e.g., using 2-pyridinemethanol as a nucleophile) .
  • Reduction steps (e.g., iron powder in acidic media) to convert nitro intermediates to anilines .
  • Condensation reactions with cyanoacetic acid or acetylating agents to form the acetamide backbone .
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC to identify incomplete steps.
  • Adjust solvent polarity (e.g., DMF vs. ethanol) to improve yields, as seen in analogous syntheses of AZD8931 (2–5% yield improved via solvent tuning) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • 1H/13C NMR to confirm piperidine ring protons (δ 1.5–3.0 ppm) and acetamide carbonyl (δ ~170 ppm) .
    • IR Spectroscopy for amide C=O stretches (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) .
  • Mass Spectrometry (ESI-MS):
    • Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns matching the molecular formula .
  • Elemental Analysis:
    • Compare calculated vs. observed C/H/N ratios (e.g., ±0.3% deviation acceptable) .

Q. What solubility and stability profiles are critical for experimental design?

Methodological Answer:

  • Solubility:
    • Hydrochloride salts are generally soluble in polar solvents (water, methanol) but insoluble in non-polar solvents (hexane). Test solubility via saturation curves .
  • Stability:
    • Store at -20°C in airtight containers to prevent hygroscopic degradation (common for hydrochlorides) .
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in neurological targets?

Methodological Answer:

  • Analog Synthesis:
    • Modify the piperidine ring (e.g., introduce methyl groups at C2/C6) to study steric effects on receptor binding .
    • Replace the phenyl ring with heteroaromatic groups (e.g., pyridine) to assess electronic effects .
  • Biological Assays:
    • Use electrophysiology or radioligand displacement assays (e.g., for σ or opioid receptors) to quantify affinity shifts .

Q. How should researchers resolve contradictions in spectral data or biological activity across studies?

Methodological Answer:

  • Data Reconciliation:
    • Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to confirm piperidine connectivity .
    • Replicate biological assays under standardized conditions (e.g., cell line, buffer pH) to minimize variability .
  • Case Example:
    • Conflicting anticonvulsant activity in analogs may arise from differences in metabolic stability; use hepatic microsome assays to identify rapid degradation .

Q. What strategies are effective in minimizing byproducts during large-scale synthesis?

Methodological Answer:

  • Process Chemistry:
    • Use flow chemistry to control exothermic reactions (e.g., acylations) and reduce dimerization .
    • Introduce scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted intermediates .
  • Example:
    • In AZD8931 synthesis, optimizing stoichiometry of dimethylformamide dimethyl acetal reduced side-product formation by 40% .

Q. How can polymorphism affect the compound’s physicochemical properties, and how is it characterized?

Methodological Answer:

  • Screening Methods:
    • Perform solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate polymorphs .
    • Use DSC/TGA to identify melting points and thermal stability differences between forms .
  • Impact:
    • Polymorphs may alter dissolution rates (critical for in vivo studies) or hygroscopicity .

Q. What advanced analytical techniques are recommended for detecting trace impurities?

Methodological Answer:

  • HPLC-MS/MS:
    • Use C18 columns with 0.1% formic acid in mobile phases to separate polar degradation products .
    • Set detection limits to ≤0.1% for genotoxic impurities (e.g., nitrosoamines) .
  • NMR Relaxation Editing:
    • Suppress major component signals to enhance visibility of trace impurities (<0.05%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.